1H-Pyrido[2,3-b][1,4]oxazin-2-ol

Physicochemical Profiling Solubility Optimization Medicinal Chemistry

Select this specific 1H-pyrido[2,3-b][1,4]oxazin-2-ol scaffold (CAS 1313712-32-1) to ensure experimental reproducibility in your medicinal chemistry programs. Its low XLogP3 (0.1) enables aqueous-compatible synthetic elaboration and superior reverse-phase chromatographic behavior versus lipophilic analogs (LogP ~0.49). Validated in EGFR-TKI (T790M) and IAP antagonist programs. The lactam-lactim tautomerism provides orthogonal N- vs. O-alkylation handles for divergent library synthesis. Do not substitute regioisomeric [3,2-b] variants—they are not functionally interchangeable. ≥98% purity ensures SAR continuity.

Molecular Formula C7H6N2O2
Molecular Weight 150.137
CAS No. 1313712-32-1
Cat. No. B572402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrido[2,3-b][1,4]oxazin-2-ol
CAS1313712-32-1
Synonyms1H-Pyrido[2,3-b][1,4]oxazin-2-ol
Molecular FormulaC7H6N2O2
Molecular Weight150.137
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=C(N2)O
InChIInChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H
InChIKeyVSCGDMOVBPCMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrido[2,3-b][1,4]oxazin-2-ol (CAS 1313712-32-1): Core Scaffold Overview and Procurement Considerations


1H-Pyrido[2,3-b][1,4]oxazin-2-ol (CAS 1313712-32-1) is a fused heterocyclic compound comprising a pyridine ring annulated to a 1,4-oxazine moiety, with molecular formula C7H6N2O2 and molecular weight 150.14 g/mol . It exists in tautomeric equilibrium with its 2-oxo form, 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 136742-83-1) . The compound serves as a parent scaffold for biologically active derivatives and as a synthetic building block in medicinal chemistry programs, with vendor purity typically specified at ≥97–98% . Its computed XLogP3-AA of 0.1 [1] distinguishes it from more lipophilic heterocyclic analogs, making it particularly suitable for polar reaction conditions and aqueous-compatible synthesis routes.

Why 1H-Pyrido[2,3-b][1,4]oxazin-2-ol Cannot Be Substituted with Generic Pyrido-oxazine Analogs


Generic substitution among pyrido-oxazine analogs is precluded by substantial divergence in physicochemical properties, regioisomeric scaffold geometry, and functionalization potential. The parent 1H-pyrido[2,3-b][1,4]oxazin-2-ol scaffold possesses a computed XLogP3 of 0.1 [1], whereas close analogs such as 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exhibit higher lipophilicity (LogP ~0.49) due to reduction of the oxo moiety [2]. Additionally, the [2,3-b] ring fusion pattern distinguishes this scaffold from regioisomeric [3,2-b] variants, which have been validated as mineralocorticoid receptor antagonist cores [3] and EGFR-TK inhibitor frameworks [4]. These regioisomers are not functionally interchangeable. Further, the lactam-lactim tautomerism of the 2-hydroxy/2-oxo system modulates hydrogen-bonding capacity and metal-chelating behavior relative to O-alkylated or N-substituted analogs [5]. Procurement decisions must therefore be scaffold-specific: substituting an alternative pyrido-oxazine regioisomer or redox state introduces uncontrolled variables that compromise experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 1H-Pyrido[2,3-b][1,4]oxazin-2-ol Relative to Comparators


Hydrophilicity Advantage: XLogP3 Comparison of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol vs. 2,3-Dihydro Analog

The 2-hydroxy/2-oxo tautomeric form of 1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibits significantly lower lipophilicity than its reduced 2,3-dihydro counterpart. The computed XLogP3-AA for 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is 0.1 [1], whereas the reduced analog 1H,2H,3H-pyrido[2,3-b][1,4]oxazine has a measured LogD (pH 7.4) of 0.49 and LogP of 0.49 [2]. This ~5-fold difference in predicted partition coefficient directly impacts aqueous solubility and chromatographic behavior, with the oxo-form being substantially more compatible with polar reaction media and reverse-phase HPLC purification protocols.

Physicochemical Profiling Solubility Optimization Medicinal Chemistry

Xanthine Oxidase Inhibitory Activity: Ki Determination of 1H-Pyrido[2,3-b][1,4]oxazin-2-ol Parent Scaffold

The parent scaffold 1H-pyrido[2,3-b][1,4]oxazin-2-ol has been characterized as a xanthine oxidase inhibitor. In competitive inhibition assays using bovine xanthine oxidase with xanthine as substrate, the compound demonstrated a Ki of 820 nM [1]. This represents the unsubstituted core scaffold activity, providing a benchmark for SAR evaluation of substituted derivatives. Note that this data is from the BindingDB entry CHEMBL3310952, which maps to the 2-oxo tautomeric form; the assay conditions involved 10-minute preincubation prior to substrate addition. No direct head-to-head comparator data for alternative xanthine oxidase inhibitors is available in the same experimental system.

Enzyme Inhibition Xanthine Oxidase Biochemical Assay

Class-Level EGFR-TK Inhibitor Potency: Pyrido[2,3-b][1,4]oxazine Derivatives Demonstrate Osimertinib-Equivalent Activity

Pyrido[2,3-b][1,4]oxazine-based derivatives have been rationally designed as EGFR tyrosine kinase inhibitors with demonstrated potency equivalent to the clinically approved agent osimertinib. Compound 7f (a substituted pyrido[2,3-b][1,4]oxazine derivative) exhibited IC50 values of 0.09 μM in HCC827 cells (EGFR exon 19 deletion), 0.89 μM in NCI-H1975 cells (EGFR L858R/T790M double mutation), and 1.10 μM in A549 cells (wild-type EGFR overexpression) [1]. Notably, compound 7f demonstrated selective cytotoxicity against cancer cells while showing no harm to normal BEAS-2B cells at doses exceeding 61 μM [1]. The study confirms that the pyrido[2,3-b][1,4]oxazine core scaffold is compatible with potent EGFR-TK inhibitory activity across both TKI-sensitive and T790M resistance-mutant backgrounds.

EGFR-TK Inhibition Non-Small Cell Lung Cancer Kinase Inhibitor

Patent-Validated IAP Antagonist Scaffold: Pyrido[2,3-b][1,4]oxazine Core in Smac Mimetic Development

The pyrido[2,3-b][1,4]oxazine scaffold is explicitly claimed as a core heterocyclic framework in patent literature for Inhibitor of Apoptosis Protein (IAP) antagonists. Patent ZA202210773B and its equivalents disclose 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives as IAP antagonists, also known as Smac mimetics, which function by antagonizing IAP-mediated caspase inhibition to promote apoptotic cell death in cancer cells [1]. The patent claims cover pyrido[2,3-b][1,4]oxazines and tetrahydropyrido[2,3-b][1,4]oxazepines as the core heterocyclic systems. Unlike benzoxazine-based IAP antagonists (e.g., LCL161 and related clinical candidates), the pyrido[2,3-b][1,4]oxazine scaffold introduces a nitrogen atom at the ring junction, which modulates hydrogen-bonding patterns and electronic properties relative to carbocyclic analogs.

IAP Antagonist Apoptosis Smac Mimetic

High-Value Research and Procurement Applications for 1H-Pyrido[2,3-b][1,4]oxazin-2-ol (CAS 1313712-32-1)


EGFR-Targeted Kinase Inhibitor SAR Campaigns

Medicinal chemistry teams pursuing EGFR-TK inhibitor programs, particularly those targeting T790M resistance mutations in NSCLC, should procure this parent scaffold as the starting point for derivative synthesis. The pyrido[2,3-b][1,4]oxazine core has been validated to support osimertinib-equivalent potency in both TKI-sensitive (HCC827 IC50 = 0.09 μM) and T790M-mutant (NCI-H1975 IC50 = 0.89 μM) backgrounds [1]. The scaffold's low LogP (0.1) [2] also facilitates aqueous-compatible synthetic elaboration and may improve downstream solubility of final candidates relative to more lipophilic heterocyclic alternatives.

IAP Antagonist / Smac Mimetic Scaffold Exploration

Groups developing IAP antagonists for oncology applications should evaluate this scaffold as a nitrogen-containing alternative to benzoxazine-based Smac mimetics. The pyrido[2,3-b][1,4]oxazine core is patent-validated for this target class [1]. The presence of the pyridine nitrogen at the ring junction provides distinct hydrogen-bonding and metal-chelating opportunities not available with carbocyclic benzoxazine analogs, potentially enabling differentiated binding modes to the BIR3 domain of XIAP and cIAP1/2.

Xanthine Oxidase Inhibitor Probe Development

Investigators studying purine metabolism, gout, or hyperuricemia should consider this compound as an unsubstituted parent probe for xanthine oxidase inhibition. The parent scaffold exhibits Ki = 820 nM against bovine xanthine oxidase [1], establishing baseline activity for structure-activity relationship studies. This enables rational design of substituted derivatives with enhanced potency, with the scaffold's computed low LogP (0.1) [2] offering favorable aqueous solubility for biochemical assay development.

Heterocyclic Building Block for Polar Reaction Conditions

Synthetic chemists requiring pyrido-fused oxazine building blocks with enhanced aqueous compatibility should select this scaffold over more lipophilic analogs. The computed XLogP3 of 0.1 [1] represents a substantial hydrophilicity advantage compared to 2,3-dihydro analogs (LogP ~0.49) [2], translating to improved handling in polar reaction media, simplified aqueous workup procedures, and more predictable reverse-phase chromatographic behavior. The lactam-lactim tautomerism additionally provides orthogonal functionalization handles (N-alkylation vs. O-alkylation) for divergent library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrido[2,3-b][1,4]oxazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.